Cas no 35661-38-2 (Fmoc-DL-Ala-OH)

Fmoc-DL-Ala-OH is a protected amino acid derivative commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The DL-configuration indicates the racemic mixture of both D- and L-alanine, providing versatility in stereochemical studies. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and compatibility with standard coupling reagents. Its high purity and reliable performance make it a preferred choice for researchers developing complex peptides or investigating chiral effects in biochemical applications.
Fmoc-DL-Ala-OH structure
Fmoc-DL-Ala-OH structure
商品名:Fmoc-DL-Ala-OH
CAS番号:35661-38-2
MF:C18H17NO4
メガワット:311.3319
MDL:MFCD01456463
CID:293222
PubChem ID:100108

Fmoc-DL-Ala-OH 化学的及び物理的性質

名前と識別子

    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
    • ALANINE,N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]
    • Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • FMOC-DL-ALA-OH
    • Fmoc-D-Ala-OH*2H2O
    • Fmoc-DL-alanine
    • FMOC-N-D-alanine
    • N-Fmoc-D-alanine
    • N-Fmoc-L-alanine
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • NSC334296
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • Oprea1_300984
    • HMS1667P01
    • SY032452
    • (((9H-Fluoren-9-yl)me
    • A874550
    • EINECS 252-660-6
    • NSC 334296
    • L-Alanine-2,3,3,3-d4, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • FT-0629916
    • Fmoc-Ala-OH (U-13C3, U-15N)
    • 284665-07-2
    • Fmoc-L-alanine,max.6%H2O
    • AB02478
    • SCHEMBL178736
    • CHEMBL46758
    • AS-12707
    • DTXSID20275950
    • CCG-56520
    • NSC-334296
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)alanine
    • DTXSID70865784
    • AS-82750
    • CS-0045006
    • MFCD00062960
    • AKOS009157226
    • FT-0629925
    • AB01617
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
    • L-ALANINE-3,3,3-D3-N-FMOC
    • 35661-39-3 (unlabeled)
    • HY-W052227
    • CERAPP_39542
    • EN300-296335
    • SR-01000645470-1
    • 225101-64-4
    • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
    • 35661-38-2
    • Fmoc-Ala-OH (2-13C)
    • L-ALANINE-2-D1-N-FMOC
    • 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)PROPANOIC ACID
    • SY024086
    • N-Fmoc-D-alanine(content 6%H2O)
    • DB-238317
    • N-(9-Fluorenylmethoxycarbonyl)-L-alpha-alanine
    • L-ALANINE-N-FMOC (3,3,3-D3, 98%)
    • N-9-Fluorenylmethoxycarbonyl-D-alanine
    • L-ALANINE-N-FMOC (2,3,3,3-D4, 98%)
    • FMOC-D-Ala-OH;FMOC-D-alanine
    • Fmoc-L-Alanine monohydrate
    • DB-056396
    • Fmoc-DL-Ala-OH
    • MDL: MFCD01456463
    • インチ: 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
    • InChIKey: QWXZOFZKSQXPDC-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 311.11600
  • どういたいしつりょう: 311.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • PSA: 79.12000
  • LogP: 3.20260

Fmoc-DL-Ala-OH セキュリティ情報

Fmoc-DL-Ala-OH 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-DL-Ala-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115646-10g
Fmoc-DL-Ala-OH
35661-38-2 98%
10g
¥75.00 2024-05-17
Enamine
EN300-296335-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
35661-38-2 95.0%
0.05g
$19.0 2025-03-19
Enamine
EN300-296335-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
35661-38-2 95.0%
2.5g
$20.0 2025-03-19
eNovation Chemicals LLC
Y1289966-100g
FMOC-DL-ALA-OH
35661-38-2 98%
100g
$95 2024-06-06
eNovation Chemicals LLC
D540607-10g
2-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)propanoic acid
35661-38-2 97%
10g
$120 2024-05-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H915576-5g
(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine
35661-38-2 95%
5g
¥74.00 2022-01-14
Enamine
EN300-296335-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
35661-38-2 95.0%
10.0g
$22.0 2025-03-19
MedChemExpress
HY-W052227-5g
Fmoc-DL-Ala-OH
35661-38-2
5g
¥500 2024-04-18
Aaron
AR00C7PL-5g
Fmoc-DL-Ala-OH
35661-38-2 98%
5g
$5.00 2025-01-24
A2B Chem LLC
AF68765-100g
FMOC-DL-ALA-OH
35661-38-2 98%
100g
$41.00 2024-04-20

Fmoc-DL-Ala-OH 合成方法

Fmoc-DL-Ala-OH 関連文献

Fmoc-DL-Ala-OHに関する追加情報

Professional Introduction to Fmoc-DL-Ala-OH (CAS No. 35661-38-2)

Fmoc-DL-Ala-OH, with the chemical name N-(9-fluorenylmethoxycarbonyl)-DL-alanine, is a critical intermediate in the field of peptide synthesis and pharmaceutical research. This compound, identified by its CAS number 35661-38-2, plays a pivotal role in the development of various bioactive molecules, particularly in the realm of peptidomimetics and enzyme inhibitors. The unique structural properties of Fmoc-DL-Ala-OH make it an invaluable tool for synthetic chemists and biologists alike.

The Fmoc (fluorenylmethyloxycarbonyl) group is a protective group commonly used in solid-phase peptide synthesis (SPPS). It selectively prevents the amino group of the peptide from reacting under harsh conditions, allowing for precise control over the synthesis process. The use of DL-Ala (DL-alanine) rather than L-Ala or D-Ala provides additional flexibility in peptide design, enabling the creation of enantiomeric mixtures that can exhibit different biological activities. This aspect is particularly relevant in the development of chiral drugs, where the stereochemistry of a molecule can significantly influence its efficacy and safety.

In recent years, there has been a growing interest in the application of Fmoc-DL-Ala-OH in the development of novel therapeutic agents. For instance, researchers have explored its use in creating peptidomimetics that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. These peptidomimetics have shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The ability to incorporate DL-Ala into these molecules allows for fine-tuning of their biological activity, making them more selective and potent.

The pharmaceutical industry has also leveraged Fmoc-DL-Ala-OH in the synthesis of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, as many diseases are caused by enzymatic dysregulation. By developing inhibitors that target specific enzymes, researchers can modulate biological pathways and alleviate symptoms. The use of Fmoc-DL-Ala-OH as a building block has enabled the creation of inhibitors with high specificity and low toxicity. For example, studies have demonstrated its utility in designing inhibitors for proteases involved in cancer progression and inflammatory responses.

Advances in synthetic methodologies have further enhanced the utility of Fmoc-DL-Ala-OH. Modern techniques such as automated solid-phase peptide synthesis (ASPPS) have made it possible to produce complex peptides with greater efficiency and accuracy. Additionally, innovations in derivatization strategies have expanded the range of possible modifications to peptides incorporating DL-Ala. These advancements have opened new avenues for drug discovery and molecular biology research.

The role of computational chemistry and molecular modeling has also been instrumental in optimizing the use of Fmoc-DL-Ala-OH. By simulating interactions between peptides and their targets, researchers can predict binding affinities and optimize lead compounds before conducting expensive wet-lab experiments. This approach has significantly reduced the time and cost associated with drug development while improving success rates.

In conclusion, Fmoc-DL-Ala-OH (CAS No. 35661-38-2) is a versatile and essential compound in modern chemical biology and pharmaceutical research. Its unique properties make it an indispensable tool for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules. As research continues to uncover new applications for this compound, its importance is only expected to grow.

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